molecular formula C16H11N7O2S2 B2380209 N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286703-80-7

N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2380209
CAS No.: 1286703-80-7
M. Wt: 397.43
InChI Key: PXMMFRJTDNUTIJ-UHFFFAOYSA-N
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Description

N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H11N7O2S2 and its molecular weight is 397.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide, primarily targets lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, responsible for energy production .

Mode of Action

The compound exhibits a unique dual organelle targeting property, with a bright near-infrared aggregation-induced emission (AIE) at 736 nm, a high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability . It can also serve as a two-photon imaging agent for detailed observation of live cells and tissue vascular networks .

Biochemical Pathways

Upon light irradiation, a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, and further induction of cell apoptosis are observed . This enhances the anti-tumor activity of cancer treatment .

Pharmacokinetics

Its high biocompatibility and photostability suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound effectively inhibits tumor growth under light irradiation . The destruction of phagosomes and lysosomes, along with the decrease in MMP, leads to cell apoptosis, thereby enhancing the anti-tumor activity of cancer treatment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, light irradiation is necessary for the compound to exhibit its anti-tumor activity . .

Properties

IUPAC Name

N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O2S2/c24-12(20-10-3-1-4-11-13(10)23-27-22-11)7-9-8-26-16(19-9)21-15(25)14-17-5-2-6-18-14/h1-6,8H,7H2,(H,20,24)(H,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMMFRJTDNUTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.